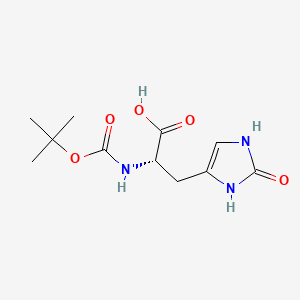
Ethyl 5-amino-2-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-2-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position and a methylsulfanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(methylsulfanyl)benzoate typically involves the esterification of 5-amino-2-(methylsulfanyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl 5-amino-2-(methylsulfanyl)benzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-2-(methylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-2-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5-amino-2-(methylsulfanyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to a biological response. The amino and methylsulfanyl groups can play crucial roles in binding to molecular targets and modulating their activity.
Comparación Con Compuestos Similares
Ethyl 5-amino-2-(methylsulfanyl)benzoate can be compared to other benzoate derivatives, such as:
Methyl 5-amino-2-(methylsulfanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-amino-2-(methylsulfonyl)benzoate: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different chemical properties and reactivity.
The uniqueness of ethyl 5-amino-2-(methylsulfanyl)benzoate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3 |
Clave InChI |
OFDHAWYTPYRQSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



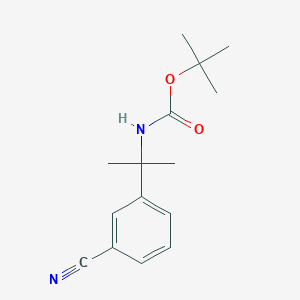
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
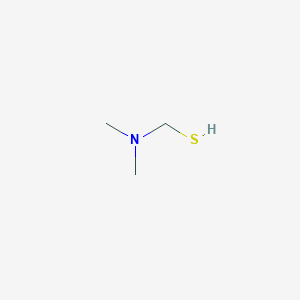
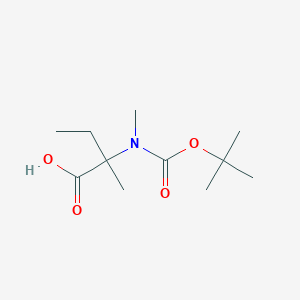
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)

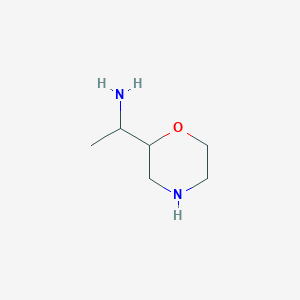
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
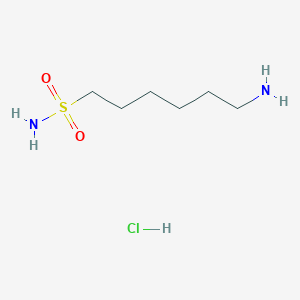
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)

![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
